Oxyphenonium bromide
Overview
Description
Oxyphenonium bromide is a quaternary ammonium anticholinergic agent. It is primarily used as an adjunct in the treatment of gastric and duodenal ulcers and to relieve visceral spasms. The compound also finds application in the form of eye drops for its mydriatic effect .
Mechanism of Action
Target of Action
Oxyphenonium bromide primarily targets the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .
Mode of Action
This compound acts through a dual mechanism :
- It has a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites . This means it blocks the receptors for acetylcholine on smooth muscle, reducing the effect of acetylcholine, a chemical released from nerves that stimulates muscles .
- It also has a direct effect upon smooth muscle (musculotropic) . This direct relaxing effect on smooth muscle contributes to its therapeutic effects .
Biochemical Pathways
This compound affects several biochemical pathways, including the Calcium signaling pathway , cAMP signaling pathway , Neuroactive ligand-receptor interaction , and Cholinergic synapse . These pathways are involved in various physiological processes, including muscle contraction and neurotransmission .
Pharmacokinetics
It is known that it is93% bound to albumin .
Result of Action
This compound is used to treat or prevent spasm in the muscles of the gastrointestinal tract in the irritable bowel syndrome . In addition, it inhibits gastrointestinal propulsive motility, decreases gastric acid secretion, and controls excessive pharyngeal, tracheal, and bronchial secretions .
Biochemical Analysis
Biochemical Properties
Oxyphenonium bromide functions as an anticholinergic drug, reducing the effect of acetylcholine, a chemical released from nerves that stimulates muscles . It achieves this by blocking the receptors for acetylcholine on smooth muscle, thereby inhibiting gastrointestinal propulsive motility and decreasing gastric acid secretion . The compound also controls excessive pharyngeal, tracheal, and bronchial secretions . This compound interacts with muscarinic acetylcholine receptors, specifically the M1 receptor, acting as an antagonist .
Cellular Effects
This compound influences various cellular processes by blocking acetylcholine receptors on smooth muscle cells . This action results in the relaxation of smooth muscle, which is beneficial in treating conditions like irritable bowel syndrome . The compound also inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . Additionally, it controls excessive secretions in the pharyngeal, tracheal, and bronchial regions .
Molecular Mechanism
The mechanism of action of this compound is achieved via a dual mechanism: a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and a direct effect upon smooth muscle (musculotropic) . By blocking the muscarinic acetylcholine receptors, this compound prevents acetylcholine from binding to these receptors, thereby inhibiting the parasympathetic nervous system’s effects on smooth muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is slowly metabolized by liver slices of the rat, mouse, and dog . The intestinal absorption of this compound begins rapidly but reaches a maximum between 1 and 2 hours and does not continue to be appreciably absorbed beyond this time . The compound’s stability and degradation over time have been observed, with less than 1 percent of the dose recovered in the urine after oral administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in mice and rats, the combination of this compound in the dose range of 30-1000 mg/kg p.o. or 250 mg/kg i.p. did not produce behavioral or neurological changes . It did influence alcohol sleeping time . The compound’s effects at high doses include potential toxic or adverse effects, which need to be carefully monitored .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the calcium signaling pathway, cAMP signaling pathway, neuroactive ligand-receptor interaction, and cholinergic synapse . The compound interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily limited to the kidney, liver, and small intestine . The compound reaches the small intestine via biliary excretion . After oral administration, less than 1 percent of the dose is recovered in the urine, while after intravenous administration, 32 percent is recoverable . This compound is excreted in the urine by a combination of glomerular filtration and tubular secretion .
Subcellular Localization
The subcellular localization of this compound is primarily within the kidney, liver, and small intestine . The compound’s activity and function are influenced by its localization within these tissues, with biliary excretion playing a significant role in its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyphenonium bromide can be synthesized through the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 2-(diethylamino)ethanol, followed by quaternization with methyl bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and quaternization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.
Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are not commonly used due to the stability of the compound.
Substitution: Nucleophiles such as hydroxide ions can replace the bromide ion under basic conditions.
Major Products Formed:
Oxidation: Oxidation products are not typically relevant for this compound.
Reduction: Reduction products are not typically relevant for this compound.
Substitution: The major product of nucleophilic substitution is the corresponding hydroxide salt.
Scientific Research Applications
Oxyphenonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Atropine: Like oxyphenonium bromide, atropine is an antimuscarinic agent used to treat spasms and reduce secretions. atropine has a broader range of applications, including use as a pre-anesthetic medication.
Hyoscine (Scopolamine): Another antimuscarinic agent, hyoscine is used to treat motion sickness and postoperative nausea. It has a similar mechanism of action but different clinical applications.
Propantheline: This compound is also an antimuscarinic agent used to treat gastrointestinal disorders.
Uniqueness of this compound: this compound is unique in its dual mechanism of action, combining both antimuscarinic and direct musculotropic effects. This makes it particularly effective in treating gastrointestinal spasms and reducing secretions .
Properties
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRUPHOKLBPHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-10-2 (bromide) | |
Record name | Oxyphenonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048571 | |
Record name | Oxyphenonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxyphenonium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-04 g/L | |
Record name | Oxyphenonium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic). | |
Record name | Oxyphenonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
14214-84-7, 1407-05-2, 50-10-2 | |
Record name | Oxyphenonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxyphenonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphenonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxyphenonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methocidin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXYPHENONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Oxyphenonium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191.5 °C | |
Record name | Oxyphenonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxyphenonium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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